molecular formula C12H11N3O2S B14905425 n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine

Cat. No.: B14905425
M. Wt: 261.30 g/mol
InChI Key: LIBAABWXCSWTFE-UHFFFAOYSA-N
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Description

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine is a thiazole derivative characterized by a cyclopropyl group attached to the thiazole ring’s amine nitrogen and a 3-nitrophenyl substituent at the 4-position of the thiazole core. The compound’s synthesis typically involves cyclization reactions between substituted acetophenones and thiourea derivatives, followed by functionalization of the amine group . The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic properties and intermolecular interactions, while the cyclopropyl moiety may enhance steric bulk and modulate solubility .

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

N-cyclopropyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11N3O2S/c16-15(17)10-3-1-2-8(6-10)11-7-18-12(14-11)13-9-4-5-9/h1-3,6-7,9H,4-5H2,(H,13,14)

InChI Key

LIBAABWXCSWTFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction initiates with the nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of 2-bromo-1-(3-nitrophenyl)ethan-1-one, forming a thioether intermediate. Subsequent cyclization eliminates hydrogen bromide, yielding the thiazole ring. Critical to this step is the use of substituted thioureas, where the cyclopropylamine group is introduced either prior to or post-cyclization. For instance, substituting thiourea with N-cyclopropylthiourea directly incorporates the cyclopropyl group at the thiazole’s 2-position.

Optimization of Reaction Conditions

Optimal yields (75–85%) are achieved in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The addition of catalytic bases, such as triethylamine, neutralizes generated HBr, preventing side reactions. Recent advancements employ microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields above 80%.

Introduction of the Cyclopropyl Group

Incorporating the cyclopropyl moiety at the thiazole’s 2-position necessitates precise synthetic strategies to preserve the strain-sensitive cyclopropane ring.

Nucleophilic Substitution with Cyclopropylamine

Post-thiazole formation, the 2-amino group is functionalized via nucleophilic substitution. Treating 2-chloro-4-(3-nitrophenyl)thiazole with cyclopropylamine in toluene at reflux (110°C) for 12 hours achieves substitution, albeit with moderate yields (60–65%). The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reactivity by stabilizing the transition state, increasing yields to 75%.

Direct Cyclopropanation via Kulinkovich Reaction

An alternative approach involves the Kulinkovich reaction, where ethylmagnesium bromide mediates the cyclopropanation of allylic amines. While this method bypasses pre-functionalized cyclopropylamine, it requires stringent anhydrous conditions and offers lower yields (50–55%) due to competing side reactions.

Functionalization with the 3-Nitrophenyl Substituent

The 3-nitrophenyl group at the thiazole’s 4-position is introduced either during thiazole formation or via post-synthetic modification.

Pre-Synthetic Nitration

Starting with 3-nitrobenzaldehyde, a Claisen-Schmidt condensation with acetophenone derivatives forms α,β-unsaturated ketones, which are brominated to yield α-bromo ketones for Hantzsch synthesis. This route ensures regioselectivity but risks over-nitration, necessitating careful stoichiometric control.

Post-Synthetic Electrophilic Aromatic Substitution

Nitrating 4-phenylthiazol-2-amine derivatives using a nitric acid-sulfuric acid mixture at 0°C introduces the nitro group predominantly at the phenyl ring’s meta position. However, this method requires protecting the thiazole’s amine group to prevent oxidation, typically via acetylation or Boc protection.

Reaction Optimization and Scalability

Scale-up synthesis of this compound demands addressing challenges in purity, yield, and reproducibility.

Solvent and Catalytic Systems

Binary solvent systems (e.g., toluene-water) with TBAB as a phase-transfer catalyst improve interfacial reactivity, particularly for water-sensitive intermediates. Recent studies highlight ionic liquids as green solvents, enhancing reaction rates and reducing byproducts.

Purification Techniques

Chromatographic purification (silica gel, ethyl acetate/hexane) remains standard, but crystallization from ethanol/water mixtures offers a scalable alternative, achieving >95% purity. High-performance liquid chromatography (HPLC) is reserved for analytical validation.

Analytical Characterization

Rigorous structural confirmation of this compound employs multimodal analytical techniques.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.15–1.20 (m, 4H, cyclopropyl CH$$2$$), 6.95 (s, 1H, thiazole C$$_5$$-H), 7.50–8.10 (m, 4H, nitrophenyl).
  • Mass Spectrometry (MS): ESI-MS m/z 290.08 [M+H]$$^+$$.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the thiazole’s planar structure and the nitro group’s meta orientation, with bond lengths consistent with aromatic nitration.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of n-cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine, a comparative analysis with structurally analogous thiazol-2-amine derivatives is presented below. Key parameters include substituent effects, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison of Thiazol-2-amine Derivatives

Compound Name Substituents (Thiazole Position) Amine Group Phenyl Substituent Melting Point (°C) Yield (%) Key Properties/Biological Activity
This compound 4-position Cyclopropyl 3-nitrophenyl Not reported >90 Potential kinase inhibition (IGF1R)
4-(3-Nitrophenyl)thiazol-2-amine 4-position -NH2 3-nitrophenyl 286 92 Intermediate for ureido-substituted IGF1R inhibitors
4-(4-Nitrophenyl)thiazol-2-amine 4-position -NH2 4-nitrophenyl 118–120 94 Precursor for sulfonamide derivatives
N-Allyl-4-(4-nitrophenyl)thiazol-2-amine 4-position Allyl 4-nitrophenyl Not reported Not reported Molecular mass: 261.3 g/mol
N-Cyclopropyl-4-(2-fluorophenyl)thiazol-2-amine 4-position Cyclopropyl 2-fluorophenyl Not reported Not reported Improved lipophilicity
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine 4-position Tosyl (-SO2C6H4CH3) 4-nitrophenyl Not reported Not reported Enhanced stability via sulfonamide

Structural and Electronic Effects

  • Nitrophenyl Position: The meta (3-nitro) vs. para (4-nitro) substitution on the phenyl ring significantly alters electronic properties.
  • Amine Functionalization : Replacing the -NH2 group with cyclopropyl (as in the target compound) introduces steric hindrance and reduces polarity, which may decrease solubility compared to unsubstituted amines like 4-(3-nitrophenyl)thiazol-2-amine. However, cyclopropyl groups can enhance metabolic stability in drug design .

Biological Activity

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and the nitrophenyl moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action : Thiazole derivatives often act as tubulin inhibitors. For instance, compounds similar to this compound have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Efficacy Against Cancer Cell Lines :
    • Cell Lines Tested : Studies have evaluated the compound against various cancer cell lines, including human glioblastoma (U251), melanoma (WM793), and leukemia (K562).
    • IC50 Values : The compound demonstrated moderate to low micromolar activity with IC50 values ranging from 0.36 to 1.98 µM depending on the specific cell line and structural modifications .
Cell Line IC50 Value (µM) Mechanism
U2510.78Tubulin polymerization inhibition
WM7930.36Apoptosis induction
K5621.98Cell cycle arrest

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Study on Tubulin Inhibition : A study demonstrated that certain thiazole compounds effectively inhibited tubulin polymerization in cancer cells, leading to G2/M phase arrest and subsequent apoptosis . This mechanism is critical for developing new anticancer therapies.
  • Antimicrobial Testing : In another study, thiazole derivatives exhibited broad-spectrum antimicrobial activity, with some compounds showing selective inhibition against pathogenic strains without affecting non-pathogenic bacteria . This selectivity is crucial for reducing side effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What optimized synthetic protocols exist for n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine, and how do reaction conditions affect impurity profiles?

  • Methodological Answer : The synthesis begins with 2-bromo-1-(3-nitrophenyl)ethan-1-one and thiourea in ethanol to form the thiazole core. Amidation with 2-chloroacetyl chloride under basic conditions (e.g., Na₂CO₃ or K₂CO₃) yields intermediates with >90% purity. Avoid triethylamine, as it leads to incomplete conversion and impurities due to excess reagent . Cyclopropane amine introduction requires controlled alkylation to preserve stereochemical integrity.

Q. Which spectroscopic techniques are prioritized for structural validation and purity assessment of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm cyclopropyl and nitrophenyl substituents. ESI-MS or LCMS validates molecular weight, while HPLC (≥95% purity) ensures synthetic fidelity. IR spectroscopy identifies functional groups (e.g., C-N stretch at ~1,320 cm⁻¹). X-ray crystallography (if crystals form) resolves protonation sites and hydrogen-bonding networks .

Q. What intermediates are critical in the synthesis pathway, and how are their reaction pathways optimized?

  • Methodological Answer : Key intermediates include 4-(3-nitrophenyl)thiazol-2-amine (formed via thiourea cyclization) and its chloroacetyl derivative. Optimize nitro reduction (e.g., catalytic hydrogenation or SnCl₂/HCl) to avoid over-reduction. Cyclopropylamine coupling requires anhydrous conditions to prevent hydrolysis. Monitor intermediates via TLC and isolate via column chromatography .

Advanced Research Questions

Q. How do density functional theory (DFT) studies predict electronic properties and reactivity of this compound?

  • Methodological Answer : DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps to assess electrophilicity of the nitrophenyl group. Solvent effects (PCM model) predict solubility trends. Charge distribution analysis identifies nucleophilic sites (e.g., thiazole N) for derivatization. Compare theoretical vs. experimental IR/NMR spectra to validate models .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923). Control solvent effects (DMSO ≤1% v/v). Use SAR analysis: Nitro groups enhance π-stacking with DNA gyrase, but steric hindrance from cyclopropyl may reduce membrane permeability. Validate via comparative docking studies .

Q. What role do protonation sites and hydrogen bonding play in crystallographic stability?

  • Methodological Answer : X-ray structures of analogs (e.g., N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine HBr salts) show protonation at the thiazole N or pyridine ring. Hydrogen bonds (N–H⋯Br⁻, O–H⋯Br⁻) stabilize crystal lattices. For the nitrophenyl analog, predict similar stabilization via N–H⋯O (nitro) interactions using Mercury software .

Q. How do electron-withdrawing groups (e.g., nitro) influence pharmacological activity?

  • Methodological Answer : Nitro groups enhance binding to tyrosine kinases (e.g., IGF1R) via dipole interactions. Compare IC₅₀ values of nitro vs. methoxy analogs in enzyme assays. Molecular dynamics simulations (e.g., GROMACS) quantify binding free energy (ΔG) changes. Synthesize and test 3-aminophenyl derivatives to isolate electronic vs. steric effects .

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